Cas no 116465-92-0 (3-Amino-2-nitrobenzoic Acid)
3-Amino-2-nitrobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-nitro-benzoic acid
- 2-NITRO-3-AMINOBENZOIC ACID
- 3-Amino-2-nitrobenzoic acid
- Benzoic acid, 3-aMino-2-nitro-
- DB-060885
- AG-205/10565031
- Benzoic acid, aminonitro-
- 116465-92-0
- 3-Amino-2-nitro-benzoic acid, AldrichCPR
- NCGC00323903-01
- J-510154
- AS-40379
- EU-0018077
- SR-01000515943-1
- MFCD00033889
- STK673181
- 2-Nitro-3-aminobenzoicacid
- SR-01000515943
- AKOS001717700
- AB01319025-02
- DTXSID60922072
- SB30960
- Oprea1_451037
- aminonitrobenzoic acid
- 3-amino-2-nitro benzoic acid
- SCHEMBL91305
- 3-Amino-2-nitrobenzoic Acid
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- MDL: MFCD00033889
- Inchi: 1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11)
- InChI Key: FGMRHNYMZYMARX-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=C(C=1[N+](=O)[O-])N)=O
Computed Properties
- Exact Mass: 182.03300
- Monoisotopic Mass: 182.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.569g/cm3
- Boiling Point: 430.154ºC at 760 mmHg
- Flash Point: 213.949ºC
- Refractive Index: 1.682
- PSA: 109.14000
- LogP: 1.97960
3-Amino-2-nitrobenzoic Acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
3-Amino-2-nitrobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0082-1g |
3-Amino-2-nitro-benzoic acid |
116465-92-0 | 96% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0082-5g |
3-Amino-2-nitro-benzoic acid |
116465-92-0 | 96% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0082-500mg |
3-Amino-2-nitro-benzoic acid |
116465-92-0 | 96% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0082-250mg |
3-Amino-2-nitro-benzoic acid |
116465-92-0 | 96% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0082-100mg |
3-Amino-2-nitro-benzoic acid |
116465-92-0 | 96% | 100mg |
1161.82CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166176-1g |
3-Amino-2-nitro-benzoic acid |
116465-92-0 | 1g |
¥2,015.00 | 2021-05-21 | ||
| Alichem | A015015678-250mg |
3-Amino-2-nitrobenzoic acid |
116465-92-0 | 97% | 250mg |
$480.00 | 2023-09-04 | |
| Alichem | A015015678-500mg |
3-Amino-2-nitrobenzoic acid |
116465-92-0 | 97% | 500mg |
$839.45 | 2023-09-04 | |
| Alichem | A015015678-1g |
3-Amino-2-nitrobenzoic acid |
116465-92-0 | 97% | 1g |
$1490.00 | 2023-09-04 | |
| TRC | B404838-10mg |
3-Amino-2-nitrobenzoic Acid |
116465-92-0 | 10mg |
$ 50.00 | 2022-06-07 |
3-Amino-2-nitrobenzoic Acid Suppliers
3-Amino-2-nitrobenzoic Acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-Amino-2-nitrobenzoic Acid
Professional Introduction to 3-Amino-2-nitrobenzoic Acid (CAS No. 116465-92-0)
3-Amino-2-nitrobenzoic acid, with the chemical identifier CAS No. 116465-92-0, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in drug development, material science, and biochemical research. The nitro and amino functional groups present in its molecular framework contribute to its reactivity, making it a valuable building block for synthesizing more complex molecules.
The synthesis of 3-amino-2-nitrobenzoic acid typically involves nitration and reduction processes of benzoic acid derivatives. The precise control of reaction conditions is crucial to achieving high yields and purity, which are essential for downstream applications. Advanced synthetic methodologies, such as catalytic hydrogenation or enzymatic reduction, have been explored to optimize the production process while minimizing byproduct formation.
In the realm of pharmaceutical research, 3-amino-2-nitrobenzoic acid has been investigated for its potential role in developing novel therapeutic agents. Its aromatic system provides a scaffold that can be modified to target specific biological pathways. Recent studies have highlighted its utility in the synthesis of inhibitors for enzymes involved in inflammatory responses and metabolic disorders. The nitro group, in particular, can be functionalized to enhance binding affinity or metabolic stability, making it a promising candidate for further pharmacological exploration.
Moreover, the compound has shown promise in material science applications, particularly in the development of advanced polymers and dyes. The presence of both amino and nitro groups allows for conjugation with various polymer backbones, leading to materials with tailored properties such as increased thermal stability or enhanced luminescence. These attributes make 3-amino-2-nitrobenzoic acid a valuable precursor for creating functional materials with industrial relevance.
Recent advancements in computational chemistry have further elucidated the reactivity patterns of 3-amino-2-nitrobenzoic acid, providing insights into its behavior under different conditions. Molecular modeling studies have identified key interaction sites with biological targets, aiding in the rational design of derivatives with improved pharmacokinetic profiles. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the identification of lead compounds.
The biochemical significance of 3-amino-2-nitrobenzoic acid extends beyond its synthetic utility. It has been incorporated into probes and reporters for studying enzyme mechanisms and cellular processes. For instance, its fluorescence properties can be exploited when coupled with fluorogenic substrates, enabling real-time monitoring of enzymatic activity in vitro and in vivo. This capability has opened new avenues for biochemical research, particularly in understanding the dynamics of metabolic pathways.
Industrial-scale production of 3-amino-2-nitrobenzoic acid faces challenges related to cost-effectiveness and environmental sustainability. However, innovations in green chemistry are addressing these concerns by developing more eco-friendly synthetic routes. For example, solvent-free reactions or the use of biocatalysts have been proposed to reduce waste generation and energy consumption. Such efforts align with global initiatives to promote sustainable chemical manufacturing practices.
The future prospects for 3-amino-2-nitrobenzoic acid are bright, with ongoing research uncovering new applications across multiple disciplines. As our understanding of its chemical properties deepens, so too does its potential as a versatile intermediate. Whether in pharmaceuticals, materials science, or biochemical research, this compound continues to inspire innovation and discovery.
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